

Application of (R)-(+)-HA-966 for Studying NMDA Receptor Function

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Compound of Interest

Compound Name: (R)-(+)-HA-966

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Application Notes and Protocols for Researchers

(R)-(+)-HA-966, or (+)-3-Amino-1-hydroxy-2-pyrrolidinone, is a crucial pharmacological tool for investigating the function and physiological roles of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism as a selective antagonist at the glycine co-agonist binding site allows for the specific modulation of NMDA receptor activity. This document provides detailed application notes, quantitative data, and experimental protocols for its use in neuroscience research.

Application Notes

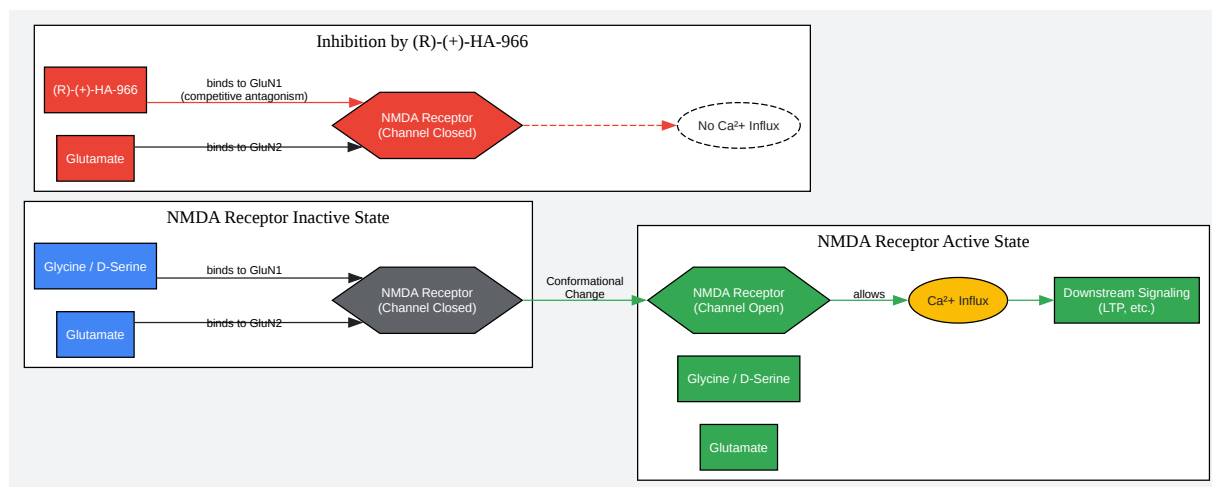
Mechanism of Action

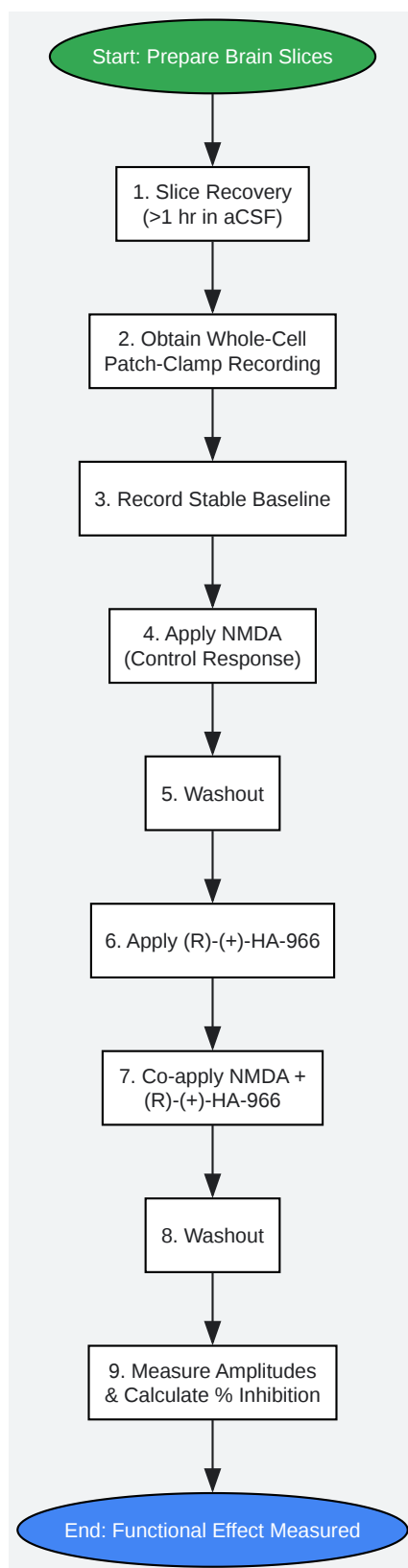
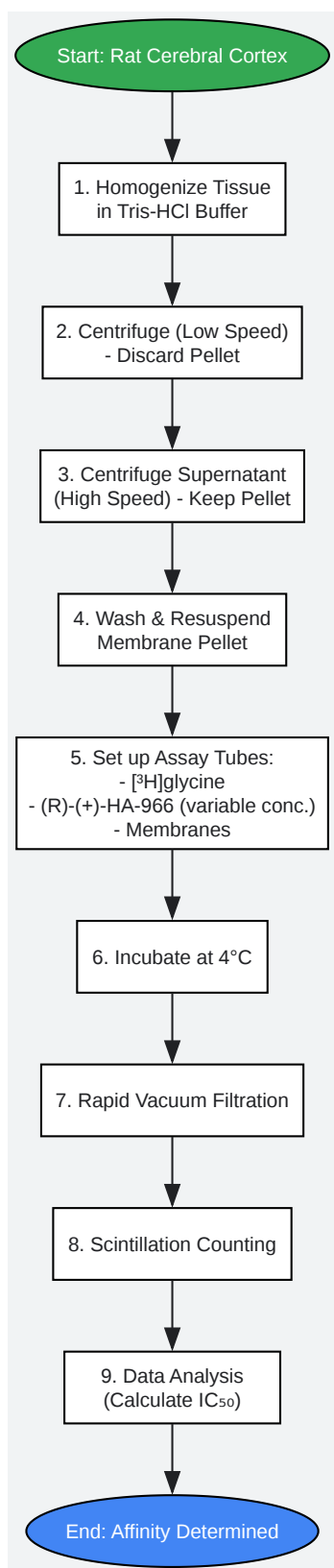
The NMDA receptor, a ligand-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.^[1] For the channel to open, it requires the simultaneous binding of the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.^{[1][2]}

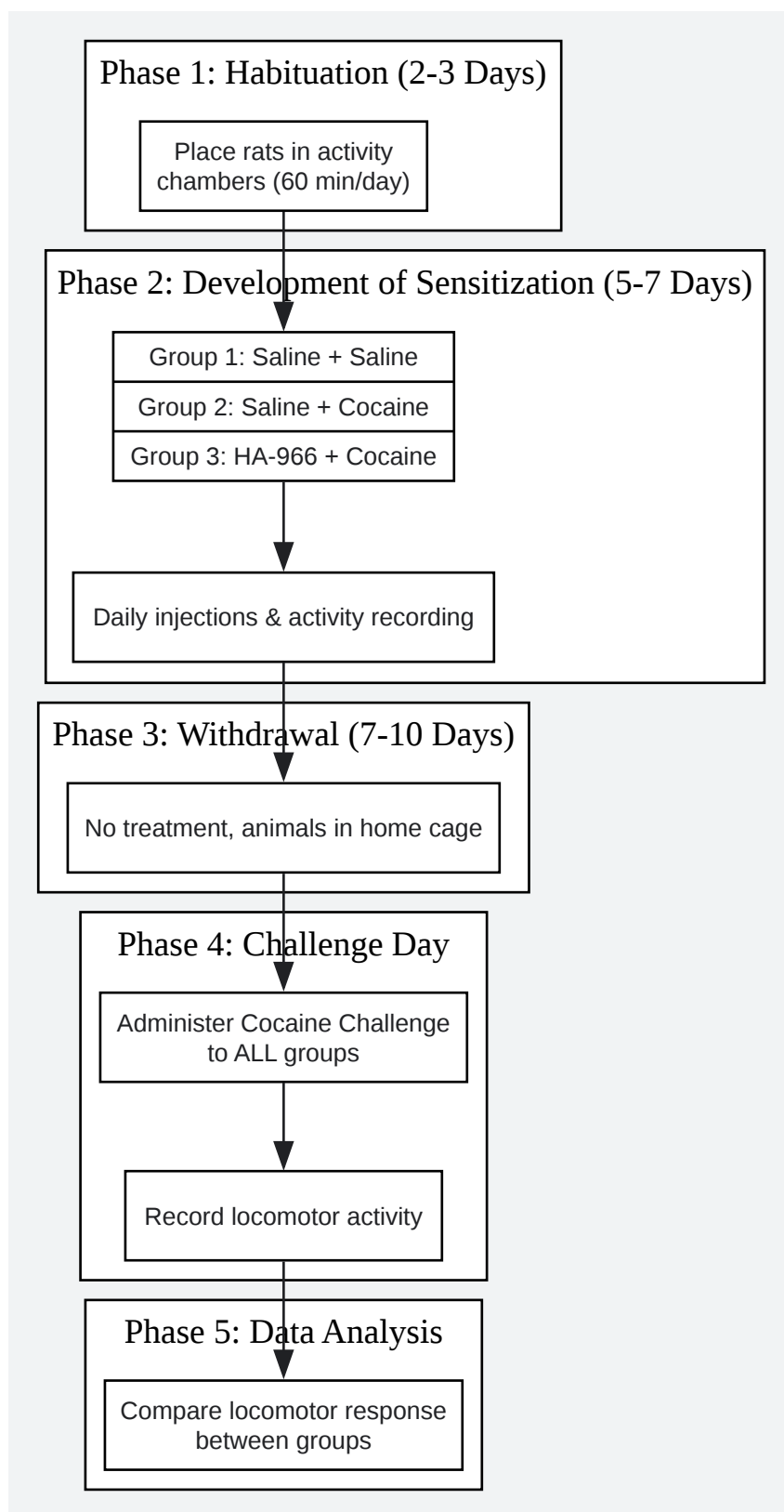
(R)-(+)-HA-966 exerts its effect by acting as a selective antagonist at this glycine modulatory site on the GluN1 subunit.^{[3][4][5]} By competitively binding to this site, it prevents endogenous co-agonists from activating the receptor, thereby inhibiting the ion channel opening and subsequent calcium influx, even when glutamate is bound.^[1]

Interestingly, **(R)-(+)-HA-966** is characterized as a low-efficacy partial agonist.^{[4][5]} This means that even at saturating concentrations, it does not completely eliminate NMDA receptor responses, a feature that distinguishes it from other glycine site antagonists like 7-

chlorokynurenate.[3][5] The antagonism produced by **(R)-(+)-HA-966** can be surmounted by increasing the concentration of glycine or D-serine.[3][6][7] The (S)-(-)-enantiomer is significantly less active at the NMDA receptor's glycine site and is primarily responsible for the sedative and muscle relaxant effects observed with the racemic mixture.[4][5]







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References

- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine reverses antagonism of N-methyl-D-aspartate (NMDA) by 1-hydroxy-3-aminopyrrolidone-2 (HA-966) but not by D-2-amino-5-phosphonovalerate (D-AP5) on rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
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